

# Synthesis of Levocloperastine Fendizoate from Fendizoic Acid: Application Notes and Protocols

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## Compound of Interest

Compound Name: Fendizoic acid

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This document provides detailed application notes and experimental protocols for the synthesis of Levocloperastine Fendizoate, a peripherally acting antitussive agent. The synthesis is approached via two primary routes: a classical resolution of a racemic mixture and a more direct asymmetric synthesis.

## Overview of Synthetic Pathways

Levocloperastine fendizoate is the salt formed between the active levorotatory enantiomer of cloperastine (levocloperastine) and **fendizoic acid**.<sup>[1]</sup> The synthesis can be achieved through two main strategies:

- **Racemic Synthesis and Resolution:** This traditional pathway involves the synthesis of racemic cloperastine, followed by the separation of the desired levocloperastine enantiomer using a chiral resolving agent. The isolated levocloperastine is then reacted with **fendizoic acid** to form the final salt.
- **Asymmetric Synthesis:** This more modern approach aims to directly synthesize the levo-isomer of a key precursor, thus avoiding the need for a resolution step and potentially increasing the overall yield.

This document details the experimental procedures for both synthetic routes, providing quantitative data and step-by-step protocols.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of levocloperastine fendizoate via the racemic pathway with resolution, as described in the detailed protocols.

Parameter	Value	Reference
Racemic Cloperastine Synthesis		
4-chlorobenzhydrol (starting material)	300 g (1.373 mol)	[2][3]
2-chloroethanol	150 g (1.863 mol)	[2][3]
Toluene (solvent)	350 mL	[2][3]
Concentrated Sulfuric Acid	50 g	[2][3]
Reaction Temperature	Reflux	[2][3]
Reaction Time	5 hours	[2][3]
Intermediate (oily substance) Yield	390 g	[2][3]
Piperidine	180 g (2.118 mol)	[2][3]
Anhydrous Sodium Carbonate	150 g	[2][3]
Resolution of Racemic Cloperastine		
Resolving Agent	R-substituted dibenzoyl-L-tartaric acid	[2][4]
Solvent	Aliphatic alcohol (e.g., methanol, ethanol)	[2][4]
Molar ratio (racemic cloperastine:resolving agent)	1 : (0.9 - 1.2) (most preferred)	[4]
Salt Formation		
Levocloperastine Base	50 g (0.152 mol)	[5]
Fendizoic Acid	47.4 g (0.149 mol)	[5]
Acetone (solvent)	300 mL	[5]
Reaction Temperature	Reflux	[5]

Reaction Time	0.5 - 3 hours	[4][5]
Final Product		
Levocloperastine Fendizoate Yield	> 95%	[4][5]
Optical Purity (e.e.%)	> 99%	[4]
Purity (HPLC)	99.8%	[5]

## Experimental Protocols

### I. Synthesis of Racemic Cloperastine

This protocol describes the synthesis of the racemic intermediate of cloperastine.

#### Step 1: Synthesis of the Ether Intermediate

- To a 1000 mL three-necked reaction flask, add 300 g (1.373 mol) of 4-chlorobenzhydrol, 150 g (1.863 mol) of 2-chloroethanol, and 350 mL of toluene. Stir the mixture until all solids are dissolved.[2][3]
- Slowly add 50 g of concentrated sulfuric acid to the solution.[2][3]
- Heat the reaction mixture to reflux and maintain for 5 hours.[2][3]
- After cooling to room temperature, add 100 mL of water for extraction. Neutralize the aqueous layer to a pH of 7 with a 42% sodium hydroxide solution and separate the layers.[2][3]
- The organic layer is subjected to reduced pressure distillation to recover the toluene, yielding 390 g of an oily intermediate.[2][3]

#### Step 2: Synthesis of Racemic Cloperastine

- Transfer the 390 g of the oily intermediate into a 2000 mL three-necked reaction flask.
- Add 150 g of anhydrous sodium carbonate and 180 g (2.118 mol) of piperidine.[2][3]

- Heat the mixture to 95°C and maintain the reaction at this temperature.

## II. Resolution of Racemic Cloperastine

This protocol outlines the separation of the levocloperastine enantiomer from the racemic mixture.

- Dissolve the racemic cloperastine in an aliphatic alcohol solvent (e.g., methanol, ethanol).
- Add an R-substituted dibenzoyl-L-tartaric acid as the resolving agent. The preferred molar ratio of racemic cloperastine to the resolving agent is between 1:0.9 and 1:1.2.[4]
- The resolution process is carried out to facilitate the crystallization of the diastereomeric salt of levocloperastine.
- Isolate the crystallized salt by filtration.
- The resolving agent and the solvent can be recovered and reused.[2]

## III. Synthesis of Levocloperastine Fendizoate (Salt Formation)

This protocol details the final step of reacting levocloperastine with **fendizoic acid**.

- In a 500 mL reaction flask, add 50 g (0.152 mol) of levocloperastine base, 47.4 g (0.149 mol) of **fendizoic acid**, and 300 mL of acetone.[5]
- Heat the mixture to reflux and stir for 0.5 to 3 hours.[4][5]
- After the reaction is complete, cool the mixture to room temperature.
- Filter the resulting precipitate and dry to obtain the final product. The expected yield is a white solid of approximately 92.2 g.[5]

## IV. Asymmetric Synthesis of Levocloperastine

This alternative pathway avoids the resolution step by directly synthesizing the chiral intermediate.

- Preparation of Levo-4-chlorobenzhydrol: An asymmetric synthesis is performed to produce levo-4-chlorobenzhydrol. This can be achieved using a chiral ligand such as (R)-DPP-H8-binol in the presence of an organotitanium reagent.[5] This direct synthesis can achieve a yield of over 95%.[5]
- Synthesis of Levocloperastine: The resulting levo-4-chlorobenzhydrol is then reacted with N-(2-chloroethyl)piperidine hydrochloride to yield levocloperastine.[5]
- Salt Formation: The final step is the salification of the obtained levocloperastine with **fendizoic acid** as described in Protocol III.

## Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Racemic synthesis of levocloperastine fendizoate.

Caption: Asymmetric synthesis of levocloperastine fendizoate.

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- To cite this document: BenchChem. [Synthesis of Levocloperastine Fendizoate from Fendizoic Acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329940#synthesis-of-levocloperastine-fendizoate-from-fendizoic-acid>]

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